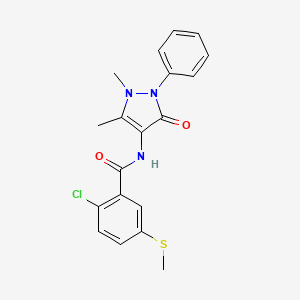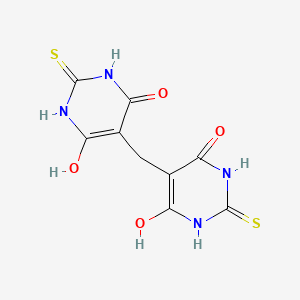
2,2'-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central propane-1,3-diyl backbone with two 3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one moieties attached, making it a molecule of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) typically involves a multi-step process. One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with propane-1,3-diol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acetic acid, and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl ketones, while reduction can produce benzyl alcohols.
科学的研究の応用
2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) exerts its effects is primarily through its interaction with molecular targets. The hydroxyl and benzyl groups allow for hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-oxopropane-1,3-diylbis(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
2,2’-propane-1,3-diylbis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C33H30N2O4 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
3-benzyl-2-[3-(1-benzyl-1-hydroxy-3-oxoisoindol-2-yl)propyl]-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C33H30N2O4/c36-30-26-16-7-9-18-28(26)32(38,22-24-12-3-1-4-13-24)34(30)20-11-21-35-31(37)27-17-8-10-19-29(27)33(35,39)23-25-14-5-2-6-15-25/h1-10,12-19,38-39H,11,20-23H2 |
InChIキー |
LUIVDNJJFRHNIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5C4(CC6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)


![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)


![3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one](/img/structure/B14947242.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)

![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)
